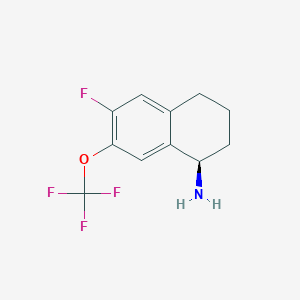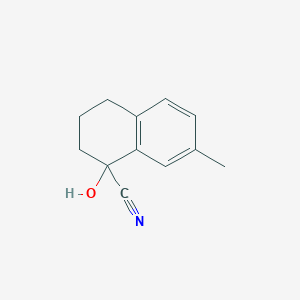
Methyl (R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 It is a derivative of propanoate, featuring a fluoropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and ®-2-amino-3-hydroxypropanoic acid.
Reaction Conditions: The reaction involves esterification of ®-2-amino-3-hydroxypropanoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Fluoropyridine Introduction: The 5-fluoropyridine moiety is introduced through a nucleophilic substitution reaction, where the amino group of the propanoate attacks the fluoropyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxo derivatives such as ketones and aldehydes.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted fluoropyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-amino-3-(5-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl ®-2-amino-3-(5-bromopyridin-2-yl)propanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl ®-2-amino-3-(5-iodopyridin-2-yl)propanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate lies in its fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H11FN2O2 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m1/s1 |
Clave InChI |
VFWPDVXYVUFANT-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=NC=C(C=C1)F)N |
SMILES canónico |
COC(=O)C(CC1=NC=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
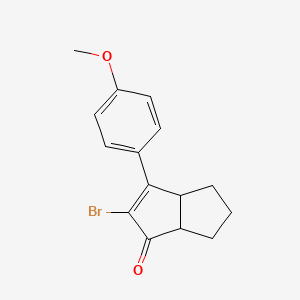
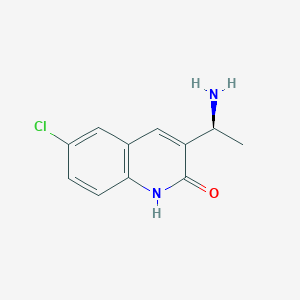
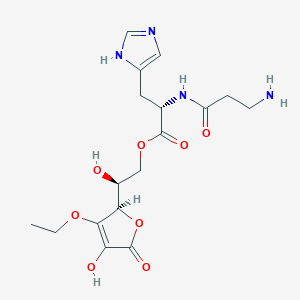
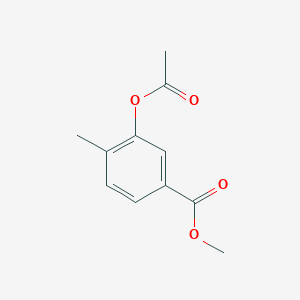
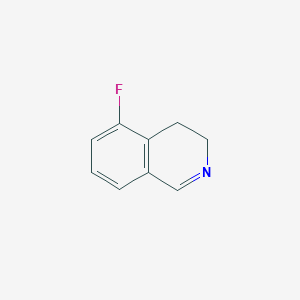
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
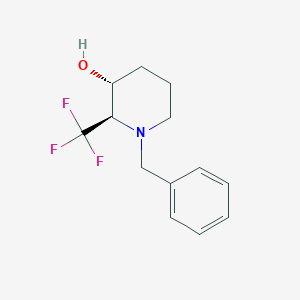
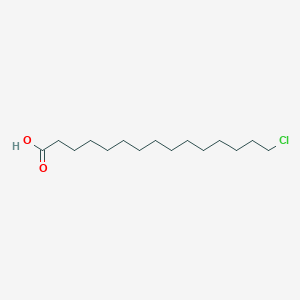

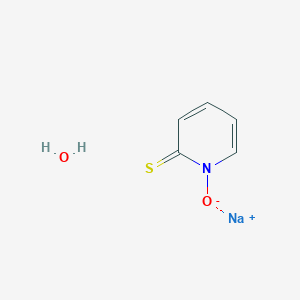
![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
